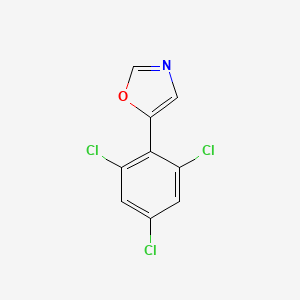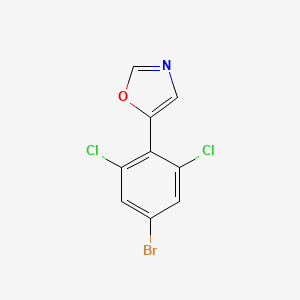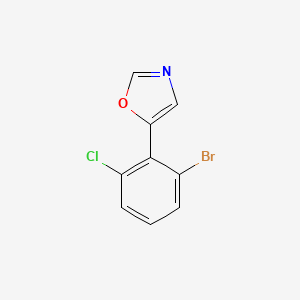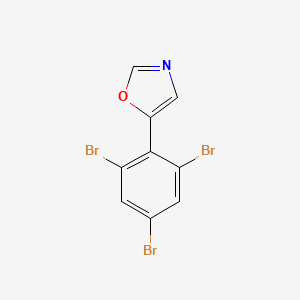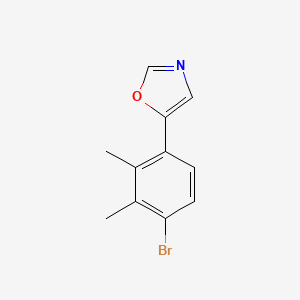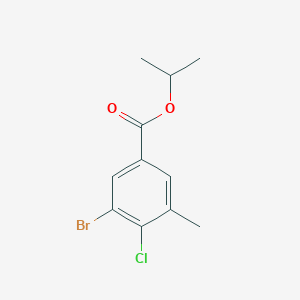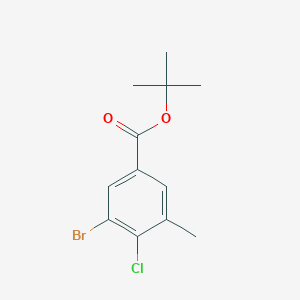
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole, or 5-BTPO, is a versatile chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure containing an oxazole ring and a bromo-trifluoromethyl phenyl group. 5-BTPO has been used in a variety of research studies to investigate its properties, as well as its potential applications in various fields.
Scientific Research Applications
5-BTPO has been used in a variety of scientific research applications. It has been used as a fluorescent label for the detection of DNA and RNA, as well as for the development of fluorescent probes for the detection of proteins. It has also been used as a ligand for the synthesis of metal complexes, and as a catalyst for organic reactions. Additionally, 5-BTPO has been used in the development of biosensors and nanomaterials, as well as in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of 5-BTPO is not yet fully understood. However, it is believed that the compound binds to a variety of biological targets, including DNA, RNA, proteins, and enzymes. It is also believed that the compound acts as an inhibitor of certain enzymes, as well as a fluorescent label for the detection of biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BTPO are not yet fully understood. However, the compound has been shown to have a variety of effects on biological systems. It has been shown to have antibacterial and antifungal properties, and to have anti-inflammatory and anti-cancer effects. Additionally, the compound has been shown to have a variety of effects on cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
There are many advantages to using 5-BTPO in lab experiments. The compound is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a variety of uses in scientific research, including as a fluorescent label, a ligand for the synthesis of metal complexes, and a catalyst for organic reactions. However, there are some limitations to using 5-BTPO in lab experiments. The compound is not widely available, and it is expensive to synthesize. Additionally, its mechanism of action is not yet fully understood, and its effects on biological systems are still being studied.
Future Directions
There are many potential future directions for research on 5-BTPO. The compound can be further studied for its potential applications in the development of biosensors and nanomaterials, as well as for its potential effects on cell growth, differentiation, and apoptosis. Additionally, further research can be conducted to better understand the compound’s mechanism of action, as well as its potential uses in drug development. Finally, further research can be conducted to explore the compound’s potential uses in the detection of DNA, RNA, and proteins.
Synthesis Methods
The synthesis of 5-BTPO can be achieved through a variety of methods. The most common method involves the reaction of 2-bromo-3-trifluoromethylphenol with 1-hydroxy-2-oxazoline in the presence of a base catalyst such as sodium hydroxide. This reaction produces 5-BTPO as the main product. Other methods of synthesis include the reaction of 2-bromo-3-trifluoromethylphenol with 1-hydroxy-2-oxazoline in the presence of a Lewis acid catalyst, or the reaction of 2-bromo-3-trifluoromethylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst.
properties
IUPAC Name |
5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-9-6(8-4-15-5-16-8)2-1-3-7(9)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWJIXCSNIILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-3-(trifluoromethyl)phenyl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




